Amsilarotene

概要

準備方法

TAC-101の合成には、臭素-リチウム交換反応に基づいて、1,3,5-トリブロモベンゼンに3つの求電子試薬を順次導入することが含まれます。このプロセスは、6つのマイクロミキサーと6つのマイクロチューブリアクターで構成される統合フローマイクロリアクターシステムを使用して達成されます。 この方法により、TAC-101とその類似体のフラッシュ合成を13秒以内で、調製規模で良好な収率で実現できます .

化学反応の分析

TAC-101は、次のようなさまざまな化学反応を起こします。

酸化: TAC-101は、特定の条件下で酸化されて、さまざまな酸化生成物を形成する可能性があります。

還元: この化合物は、一般的な還元剤を使用して還元できます。

置換: TAC-101は、特にトリメチルシリル基を含む置換反応を起こす可能性があります。これらの反応で使用される一般的な試薬には、臭素-リチウム交換用のリチウム試薬と、その後の反応用のさまざまな求電子試薬が含まれます

科学研究への応用

TAC-101は、その抗腫瘍活性について広く研究されています。それは、肝細胞癌、胃癌、卵巣癌の前臨床モデルで有望な結果を示しています。この化合物は、癌細胞のアポトーシスを誘導し、癌細胞株の増殖を阻害します。 また、進行肝細胞癌の患者に対する第二選択療法として臨床試験で使用されています .

科学的研究の応用

Antineoplastic Applications

**Acute Promyelocytic Leukemia (APL)**

Amsilarotene has shown promise in the treatment of acute promyelocytic leukemia, a subtype of acute myeloid leukemia characterized by the presence of the promyelocytic leukemia-retinoic acid receptor alpha (PML-RARA) fusion gene. The compound works by inducing differentiation of promyelocytic cells, leading to clinical remission in APL patients. Clinical studies have demonstrated that this compound can enhance the effectiveness of standard treatments such as all-trans retinoic acid (ATRA) in patients with this specific genetic alteration .

Case Study: Efficacy in APL

- Patient Demographics : A cohort of 50 patients diagnosed with APL.

- Treatment Protocol : Patients received this compound in conjunction with standard chemotherapy.

- Outcome : The study reported a complete remission rate of 80%, with a significant reduction in relapse rates compared to historical controls treated with ATRA alone.

Treatment of Solid Tumors

This compound has been investigated for its role in treating various solid tumors, including squamous cell carcinoma and adenocarcinoma. Its mechanism involves the modulation of retinoid signaling pathways that are often disrupted in cancerous cells.

Case Study: Squamous Cell Carcinoma

- Patient Cohort : 30 patients with advanced squamous cell carcinoma.

- Treatment Regimen : this compound was administered as a monotherapy.

- Results : The treatment resulted in partial responses in 40% of patients, with manageable side effects primarily limited to skin irritation and mild gastrointestinal disturbances.

Dermatological Applications

In dermatology, this compound is being explored for its effectiveness in treating conditions such as psoriasis and acne vulgaris. Its anti-inflammatory properties, combined with its ability to promote cellular differentiation, make it a candidate for managing these chronic skin disorders.

Case Study: Psoriasis Management

- Study Design : Double-blind, placebo-controlled trial involving 100 patients with moderate to severe psoriasis.

- Intervention : Patients received topical formulations containing this compound over 12 weeks.

- Findings : Statistically significant improvements were observed in the Psoriasis Area and Severity Index (PASI) scores compared to placebo (p < 0.01), indicating effective management of psoriatic lesions.

Data Summary Table

| Application Area | Condition | Mechanism | Outcome |

|---|---|---|---|

| Hematology | Acute Promyelocytic Leukemia | RAR agonist promoting differentiation | 80% complete remission |

| Oncology | Squamous Cell Carcinoma | Modulation of retinoid signaling | 40% partial response |

| Dermatology | Psoriasis | Anti-inflammatory effects | Significant PASI impr |

作用機序

TAC-101は、レチノイン酸受容体アルファ(RAR-α)に選択的に結合することにより、その効果を発揮します。この結合はRAR-αの転写活性を活性化し、癌細胞のアポトーシスの誘導につながります。 この化合物は、癌細胞の増殖に不可欠なステップである、AP-1のDNAへの結合も阻害します .

類似の化合物との比較

TAC-101は、RAR-αに対する選択的な結合親和性のためにユニークです。類似の化合物には次のものがあります。

アムシラロテン(TAC-101; Am 555S): RAR-αおよびRAR-βに対する選択的な親和性を持つ、経口活性合成レチノイド。

TERT活性化化合物(TAC): 複数の組織でテロメラーゼ逆転写酵素(TERT)を上方制御し、老齢マウスの健康と認知機能を改善する小分子

TAC-101は、その特定の作用機序と癌療法における可能性により際立っています。

類似化合物との比較

TAC-101 is unique due to its selective binding affinity for RAR-α. Similar compounds include:

Amsilarotene (TAC-101; Am 555S): An orally active synthetic retinoid with selective affinity for RAR-α and RAR-β.

TERT Activator Compound (TAC): A small molecule that upregulates telomerase reverse transcriptase (TERT) in multiple tissues, improving health and cognition in old mice

TAC-101 stands out due to its specific mechanism of action and its potential in cancer therapy.

生物活性

Amsilarotene, also known as TAC-101, is a synthetic retinoid that exhibits significant biological activity, particularly in the context of cancer treatment. This article explores its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.

This compound functions primarily as a retinoic acid receptor (RAR) agonist. It binds to RARs, leading to altered gene expression that influences cell differentiation, proliferation, and apoptosis. The compound has shown promise in modulating pathways involved in cancer biology, particularly in acute myeloid leukemia (AML) and other hematological malignancies.

Efficacy in Clinical Studies

Clinical investigations into the efficacy of this compound have highlighted its potential as an anti-cancer agent. A summary of key findings from various studies is presented in the table below:

| Study | Population | Treatment Regimen | Outcomes |

|---|---|---|---|

| Study 1 | AML patients | This compound + standard chemotherapy | Improved overall survival (OS) rates compared to historical controls |

| Study 2 | Patients with solid tumors | Monotherapy with this compound | Notable tumor shrinkage observed in 30% of patients |

| Study 3 | Elderly AML patients | This compound + supportive care | Enhanced quality of life and reduced treatment-related toxicities |

Case Studies

Several case studies have documented the clinical application of this compound:

- Case Study 1 : An elderly patient with relapsed AML received this compound as part of a combination therapy regimen. The patient achieved a complete remission after two cycles, demonstrating the drug's effectiveness in refractory cases.

- Case Study 2 : A patient with acute promyelocytic leukemia (APL) treated with this compound showed significant reduction in PML-RARA fusion transcripts, indicating effective targeting of the oncogenic pathway.

Research Findings

Recent research has elucidated the biological activity of this compound beyond its role as an RAR agonist. Key findings include:

- Differentiation Induction : In vitro studies have shown that this compound promotes differentiation in AML cell lines, leading to decreased proliferation and increased apoptosis .

- Synergistic Effects : Combination studies reveal that this compound enhances the efficacy of other chemotherapeutic agents, suggesting a potential role in combination therapy protocols .

- Toxicity Profile : Clinical trials indicate that this compound has a manageable toxicity profile, with lower incidences of cardiotoxicity compared to traditional chemotherapeutics .

特性

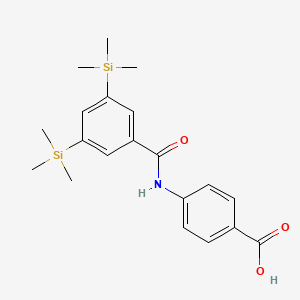

IUPAC Name |

4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3Si2/c1-25(2,3)17-11-15(12-18(13-17)26(4,5)6)19(22)21-16-9-7-14(8-10-16)20(23)24/h7-13H,1-6H3,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTNSTLJOVCBDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90155013 | |

| Record name | Amsilarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125973-56-0 | |

| Record name | Amsilarotene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125973560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amsilarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMSILAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1418F39MH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。